molecular formula C10H15NO3S B1139962 (1S)-(+)-(10-Camphorsulfonyl)oxaziridine CAS No. 104322-63-6

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine

Cat. No.: B1139962
CAS No.: 104322-63-6
M. Wt: 229.30 g/mol
InChI Key: GBBJBUGPGFNISJ-UPACWWRESA-N
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Description

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is a chiral oxaziridine compound known for its unique reactivity and applications in organic synthesis. It is derived from camphor and features a three-membered ring structure containing nitrogen and oxygen atoms. This compound is particularly valued for its ability to act as an oxidizing agent in various chemical reactions.

Mechanism of Action

Target of Action

It’s known that oxaziridines, in general, are electrophilic three-membered heterocycles containing oxygen, nitrogen, and carbon atoms . They exhibit unusually high and tunable reactivities and have received considerable attention from chemists .

Mode of Action

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine, like other oxaziridines, is known to be a powerful oxygen- and nitrogen-transfer agent for a broad array of nucleophiles . The reactive site of the nucleophilic attack on the oxaziridine heterocyclic ring is attributed to the electronic nature and size of the substituent on the 2-nitrogen atom .

Biochemical Pathways

Oxaziridines have been used in various chemical reactions, including oxidation, amination, cycloaddition, and deracemization . These reactions can affect various biochemical pathways depending on the context of their use.

Pharmacokinetics

It’s known that the compound is a solid at room temperature and should be stored at 2-8°c .

Result of Action

The result of the action of this compound depends on the context of its use. For instance, it can be used to convert prochiral ketone enolates into optically active α-hydroxy ketones via enantioselective asymmetric oxidation . It can also be used in the synthesis of thymidine oligonucleotides connected through pyrophosphates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability . Other factors, such as the presence of other chemicals and the pH of the environment, may also influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine typically involves the oxidation of camphor-derived sulfonamide. One common method includes the reaction of camphor-10-sulfonyl chloride with an amine to form the corresponding sulfonamide, which is then oxidized using an oxidizing agent such as m-chloroperbenzoic acid (mCPBA) to yield the oxaziridine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The key steps include the preparation of camphor-10-sulfonyl chloride, its conversion to the sulfonamide, and subsequent oxidation to form the oxaziridine.

Chemical Reactions Analysis

Types of Reactions

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine is known for undergoing various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent, particularly in the epoxidation of alkenes.

    Substitution: It can participate in nucleophilic substitution reactions where the oxaziridine ring is opened.

Common Reagents and Conditions

    Oxidation: Common reagents include mCPBA and other peroxy acids. The reactions are typically carried out in organic solvents such as dichloromethane at room temperature.

    Substitution: Nucleophiles such as amines or thiols can react with the oxaziridine under mild conditions to open the ring and form the corresponding substituted products.

Major Products Formed

    Epoxidation: The major products are epoxides when this compound is used as an oxidizing agent.

    Substitution: The products depend on the nucleophile used but generally include various substituted amines or thiols.

Scientific Research Applications

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (1R)-(-)-(10-Camphorsulfonyl)oxaziridine: The enantiomer of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine, which has similar reactivity but different stereochemistry.

    N-Sulfonyl oxaziridines: These compounds share the oxaziridine ring structure and sulfonyl group but differ in the specific substituents attached to the nitrogen and carbon atoms.

Uniqueness

This compound is unique due to its chiral nature and the presence of the camphor-derived sulfonyl group, which imparts specific reactivity and selectivity in oxidation reactions. Its ability to act as a chiral oxidizing agent makes it particularly valuable in asymmetric synthesis.

Biological Activity

(1S)-(+)-(10-Camphorsulfonyl)oxaziridine (CSO) is a chiral oxaziridine compound derived from camphor, recognized for its significant role in asymmetric synthesis and oxidation reactions. This article explores its biological activity, applications in medicinal chemistry, and recent research findings.

Chemical Structure and Properties

CSO features a unique three-membered ring structure that includes nitrogen and oxygen, contributing to its reactivity. The compound's chirality arises from the presence of a stereocenter at the sulfur atom linked to the camphor sulfonyl group. This structural characteristic enhances its selectivity as an oxidizing agent in organic transformations.

The primary mechanism through which CSO exhibits biological activity involves its ability to facilitate asymmetric oxidation reactions. The electrophilic oxygen atom in the oxaziridine ring attacks enolate carbons, leading to the formation of optically active α-hydroxy ketones. This reaction is crucial for synthesizing various pharmaceuticals and natural products, enhancing CSO's utility in both academic and industrial chemistry.

General Reaction Scheme

The general reaction can be represented as follows:

(1S)(+)(10Camphorsulfonyl)oxaziridine+RCH=C(O)R(1S)(+)10Camphorsulfonylhydroxamicacid+RCH(OH)C(O)RThis compound+R-CH=C(O)-R'\rightarrow (1S)-(+)-10-Camphorsulfonylhydroxamic\,acid+R-CH(OH)-C(O)-R'

Where RR and RR' represent organic groups .

Applications in Medicinal Chemistry

CSO is extensively used in the synthesis of several pharmaceutical compounds, particularly proton pump inhibitors such as Omeprazole , Lansoprazole , Rabeprazole , and Pantoprazole . These drugs are critical in treating conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . The effectiveness of CSO in these syntheses underscores its relevance in drug development.

Recent Research Findings

Recent studies have highlighted various applications of CSO beyond traditional organic synthesis:

  • DNA Synthesis : A study demonstrated that a 0.5 M solution of CSO in acetonitrile serves as an effective oxidizing agent for synthesizing oligonucleotides. The research showed that using CSO resulted in higher yields of full-length products compared to iodine-based oxidizers, indicating its potential for improving oligonucleotide synthesis efficiency .
  • Enantioselective Oxidation : CSO has been utilized for the mild enantioselective oxidation of phosphites and other P(III) compounds, showcasing its versatility as an oxidizer .
  • Biochemical Interactions : Interaction studies indicate that CSO can effectively oxidize enolate anions derived from chlorophylls a and b, suggesting potential applications in biochemical contexts, although detailed mechanisms remain less explored .

Comparative Analysis with Similar Compounds

Compound NameStructureKey Applications
This compoundCSO StructureAsymmetric oxidation, pharmaceutical synthesis
(1R)-(-)-(10-Camphorsulfonyl)oxaziridineCSO StructureSimilar applications with different enantioselectivity
Other chiral oxaziridinesVariesVarious asymmetric synthesis applications

Properties

CAS No.

104322-63-6

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

(1S,6S)-11,11-dimethyl-5-oxa-3λ6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide

InChI

InChI=1S/C10H15NO3S/c1-8(2)7-3-4-9(8)6-15(12,13)11-10(9,5-7)14-11/h7H,3-6H2,1-2H3/t7?,9-,10-,11?/m0/s1

InChI Key

GBBJBUGPGFNISJ-UPACWWRESA-N

SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Isomeric SMILES

CC1(C2CC[C@]13CS(=O)(=O)N4[C@@]3(C2)O4)C

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)N4C3(C2)O4)C

Synonyms

(4aS,7R,8aS)-Tetrahydro-9,9-dimethyl-4H-4a,7-methanooxazirino[3,2-i][2,1]benzisothiazole 3,3-Dioxide; 

Origin of Product

United States
Customer
Q & A

Q1: What is the role of (1S)-(+)-(10-Camphorsulfonyl)oxaziridine in synthesizing phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides?

A1: this compound acts as an oxidizing agent in this specific synthesis process []. After the coupling of novel esterified acetic acid phosphinodiamidites to form phosphonoacetic acid modified internucleotide linkages, this compound is used to oxidize the phosphinoamidite moiety. This oxidation, alongside the alternative reagent 3H-1,2-benzodithiol-3-one-1,1-dioxide, allows for the creation of the desired phosphonoacetate and thiophosphonoacetate oligodeoxynucleotides with high coupling efficiency [].

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